molecular formula C27H46O2 B1202066 Cholesterol beta-epoxide CAS No. 4025-59-6

Cholesterol beta-epoxide

货号: B1202066
CAS 编号: 4025-59-6
分子量: 402.7 g/mol
InChI 键: PRYIJAGAEJZDBO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cholesterol beta-epoxide, also known as cholesterol-5,6-epoxide, is an oxysterol derived from cholesterol. It exists in two diastereoisomeric forms: 5,6α-epoxide and 5,6β-epoxide. These compounds are produced through the epoxidation of cholesterol and have been linked to various biological processes and pathologies, including cancer and neurodegenerative diseases .

准备方法

Synthetic Routes and Reaction Conditions: Cholesterol beta-epoxide can be synthesized through the epoxidation of cholesterol using peroxyacids such as meta-chloroperbenzoic acid. The reaction typically involves dissolving cholesterol in a solvent like methylene chloride and adding the peroxyacid dropwise. The reaction mixture is then stirred and allowed to react at room temperature .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography .

化学反应分析

Formation of Cholesterol Beta-Epoxide

This compound can be generated by the oxidation of cholesterol.

  • Non-Enzymatic Oxidation: this compound can form through non-enzymatic oxidation of cholesterol, a process associated with atherosclerosis.

  • Enzymatic Oxidation: Cholesterol alpha- and beta-epoxides arise as obligatory intermediates during cholesterol conversion in bovine liver microsomes with NADPH, FeSO4, and ADP .

Reactivity with Nucleophiles

  • Without a Catalyst: Cholesterol-5,6-epoxides do not react spontaneously with nucleophiles .

  • With a Catalyst: Under catalytic conditions, 5,6β-epoxy-cholesterol remains unreactive, while 5,6α-epoxy-cholesterol yields cholestan-3β,5α-diol-6β-substituted compounds .

Hydrolysis

Cholesterol-5,6-epoxide hydrolase (ChEH) catalyzes the stereoselective hydration of cholesterol-5,6-epoxide diastereoisomers (5,6α-EC and 5,6β-EC) into cholestane-3β,5α,6β-triol .

Isomerization

Isomerization is crucial due to the presence of isomers (compounds with the same formula but different structures). High-performance liquid chromatography (HPLC) methods have been developed for the separation and quantification of cholesterol alpha-epoxide from this compound, assisting further investigation into their biological roles.

Mutagenicity

Cholesterol epoxide, produced by in vivo cholesterol oxidation, is a weak direct-acting mutagen .

  • V79 Chinese hamster lung fibroblasts treated with cholesterol 5 alpha, 6 alpha-epoxide induced 8-azaguanine-resistant mutants at higher frequencies than the spontaneous mutation rate .

  • Cholesterol epoxide accumulates within cells and converts to cholestane-3 beta, 5 alpha, 6 beta-triol, a more toxic compound and a more potent inhibitor of DNA synthesis than the epoxide .

Comparison of Cholesterol Epoxides

CompoundStructure DescriptionUnique Features
Cholesterol alpha-epoxideEpoxide group at the 5th and 6th carbonsDifferent spatial orientation (alpha vs. beta)
Cholesterol 5α,6α-epoxideEpoxide group at the same positionsSpecific stereochemistry influencing reactivity
Cholesterol 5β,6β-epoxideEpoxide group at the same positionsDistinct from alpha and beta forms due to stereochemistry

Reactions with Ozone

Ozone reacts with cholesterol in airway epithelial cells. The primary reaction with isolated double bonds is a [3+2] cycloaddition, producing an unstable adduct (ozonide). Decomposition of this ozonide results in carbonyls as major products, although, under some conditions, α-substituted hydroperoxides and epoxides are formed .

Autoxidation

During autoxidation, epoxides make up a fraction of the product mixture, with an α:β epoxide ratio of approximately 3:1. Antioxidants can eliminate epoxide formation by trapping peroxyl radicals, which suppresses the radical addition pathway .

科学研究应用

Cancer Research

Cholesterol beta-epoxide has been implicated in cancer biology, particularly regarding its role as a potential biomarker and its mutagenic properties.

1.1 Biomarker for Endometrial Cancer
A study demonstrated that plasma levels of cholesterol-5 beta,6 beta-epoxide were significantly higher in women diagnosed with endometrial cancer compared to controls. The mean plasma beta-epoxide level was 0.71 ± 0.46 ng/ml for cases versus 0.35 ± 0.25 ng/ml for controls (P = 0.01) . This finding suggests that this compound may serve as a biomarker for assessing the risk of endometrial cancer.

1.2 Mutagenicity
Research indicates that cholesterol epoxide can act as a weak direct-acting mutagen. In vitro studies involving V79 Chinese hamster lung fibroblasts showed that treatment with cholesterol 5 alpha, 6 alpha-epoxide induced mutations at frequencies significantly higher than spontaneous rates . This highlights the compound's potential role in genetic alterations leading to cancer.

Neurobiology

This compound is also relevant in neurobiology, particularly concerning brain cholesterol metabolism and its implications for neurodegenerative diseases.

2.1 Role in Brain Cholesterol Metabolism
The enzyme soluble epoxide hydrolase (sEH), which metabolizes cholesterol precursors, has been linked to cholesterol-related disorders in the brain. Studies indicate that sEH plays a crucial role in regulating cholesterol levels and may influence the pathophysiology of conditions such as Alzheimer’s disease . Understanding the interactions between this compound and sEH could provide insights into therapeutic strategies for neurodegenerative diseases.

2.2 Impact on Lipid Metabolism
Research has shown that soluble epoxide hydrolase-knockout mice exhibit lower cholesterol levels and reduced serum lipids, suggesting that modulation of sEH activity can significantly influence lipid metabolism . This relationship underscores the importance of cholesterol derivatives like beta-epoxide in metabolic pathways.

Implications in Lipid Metabolism

This compound is involved in various metabolic processes, particularly concerning its conversion to other biologically active compounds.

3.1 Conversion to Cholestanetriol
this compound is an intermediate in the conversion pathway to cholestanetriol, which has been shown to possess distinct biological activities . The study of this conversion process provides insights into how cholesterol derivatives can influence cellular functions and signaling pathways.

3.2 Stability and Reactivity
Recent findings suggest that cholesterol epoxides are surprisingly stable and unreactive towards nucleophiles without catalytic conditions, challenging previous assumptions about their carcinogenic potential . This stability may influence their biological roles and applications in pharmacology and toxicology.

作用机制

Cholesterol beta-epoxide exerts its effects primarily through its interaction with cholesterol-5,6-epoxide hydrolase, which catalyzes its conversion to cholestane-3β,5α,6β-triol. This reaction is crucial in regulating the levels of this compound and its metabolites. The compound can also act as an alkylating agent, reacting with nucleophiles and potentially leading to carcinogenic effects .

相似化合物的比较

Comparison: Cholesterol beta-epoxide is unique due to its stable epoxide ring and its specific metabolic pathways involving cholesterol-5,6-epoxide hydrolase. Unlike other oxysterols, it has distinct biological activities and metabolic fates, making it a valuable compound for studying cholesterol metabolism and its related diseases .

生物活性

Cholesterol beta-epoxide, a product of cholesterol oxidation, has garnered attention due to its biological activity and potential implications in various health conditions. This article explores its biochemical properties, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.

Overview of this compound

This compound is formed through the oxidation of cholesterol, specifically at the 5 and 6 positions of the steroid nucleus. This compound exists alongside other epoxides, such as cholesterol alpha-epoxide, and is implicated in several biological processes.

This compound is characterized by its epoxide group, which is known to react with various biological molecules. Its stability and reactivity can influence lipid metabolism and cellular signaling pathways. Studies have shown that both cholesterol epoxides can undergo hydrolysis in acidic conditions, such as those found in the stomach, leading to the formation of chlorohydrins and triols that may possess distinct biological activities .

Biological Activity

  • Mutagenicity : this compound has been identified as a weak direct-acting mutagen. Research indicates that it can induce mutations in cellular DNA, suggesting a potential role in carcinogenesis .
  • Impact on Cancer : Elevated levels of this compound have been observed in various cancer contexts. For instance, a study involving women with endometrial cancer reported increased plasma levels of both alpha- and beta-isomers of cholesterol-5,6-epoxides . Furthermore, research on breast fluid samples indicated that women with benign breast disease had higher concentrations of this compound compared to healthy controls .
  • Cholesterol Metabolism : this compound may influence cholesterol homeostasis. It has been shown to interact with key enzymes involved in cholesterol metabolism, potentially affecting lipid profiles and contributing to disorders associated with dyslipidemia .

Case Studies

  • Endometrial Cancer : In a pilot study involving nine women diagnosed with endometrial cancer, researchers quantified plasma levels of cholesterol epoxides. The findings suggested a correlation between elevated epoxide levels and cancer progression, highlighting the need for further investigation into their role as biomarkers or therapeutic targets .
  • Benign Breast Disease : A significant study measured cholesterol and its epoxide concentrations in breast fluids from women with benign breast disease (BBD). The results indicated that higher levels of this compound could be associated with BBD pathology, warranting further exploration into its diagnostic potential .

Research Findings

A summary table below outlines key findings related to the biological activity of this compound:

Study FocusKey FindingsReference
Plasma Levels in CancerIncreased levels in endometrial cancer patients
Breast Fluid AnalysisHigher concentrations in women with benign breast disease
MutagenicityWeak direct-acting mutagenic properties
Reaction with Gastric JuiceRapid hydrolysis in acidic conditions

属性

IUPAC Name

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYIJAGAEJZDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-59-6
Record name NSC148940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesterol beta-epoxide
Reactant of Route 2
Cholesterol beta-epoxide
Reactant of Route 3
Cholesterol beta-epoxide
Reactant of Route 4
Cholesterol beta-epoxide
Reactant of Route 5
Cholesterol beta-epoxide
Reactant of Route 6
Cholesterol beta-epoxide
Customer
Q & A

Q1: What is the relationship between Cholesterol beta-epoxide and breast cancer risk?

A: Research suggests a potential link between this compound and the histological progression of benign breast disease (BBD). Studies have found progressively increasing concentrations of this compound in breast fluid alongside the progression from normal epithelium to hyperplasia without atypia, and further to atypical hyperplasia. [] This suggests a possible association between this compound and the development of proliferative BBD. [] Additionally, this compound levels in breast fluid are reduced for a period following childbirth or lactation cessation. [] This implies that the cumulative exposure to this potentially carcinogenic substance may be lower in parous women, potentially contributing to the observed reduction in breast cancer risk associated with parity. []

Q2: How do levels of this compound in breast fluid compare to levels in serum, and what factors influence these levels?

A: Studies show that this compound levels in breast fluid are not correlated with serum cholesterol levels. [] This suggests that local production and metabolism of this compound within the breast may be more relevant than systemic levels. Interestingly, breast fluid levels of this compound are influenced by factors like age, race, and lactation status. [] Levels are higher in older women, white women, and those who smoke, while being lower in lactating women, those who have given birth, or those who have recently breastfed. [, ]

Q3: What is known about the carcinogenicity of this compound?

A: While this compound is considered a potential carcinogen due to its presence in breast fluid and association with BBD, a study in rats found no tumorigenic activity in the mammary gland when administered at high doses. [] This suggests that further research is needed to determine the definitive role of this compound in breast cancer development, considering potential differences in species susceptibility and metabolic pathways.

Q4: What is the mechanism behind the formation of this compound?

A: Evidence suggests that this compound formation may be linked to lipid peroxidation. [] Research shows that feeding rabbits a cholesterol-rich diet leads to elevated levels of this compound, along with other cholesterol epoxides and cholestanetriol, in both plasma and liver. [] This increase in 5,6-oxygenated cholestanols, particularly the beta-epoxide, under conditions of elevated cholesterol intake, points towards a potential role of lipid peroxidation in its formation. []

Q5: How is this compound metabolized?

A: Studies using rabbit aortic endothelial cells indicate that this compound is rapidly metabolized into 3β,5α,6β-cholestane triol, which is then further metabolized into an ester-type product. [] The cholestane triol readily exits the cells, while a portion remains and undergoes further esterification. [] This metabolic pathway highlights the potential for downstream metabolites of this compound to exert biological effects within cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。